2-(4-Isobutylphenyl)propionaldehyde

Catalog No.
S1893771
CAS No.
51407-46-6
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isobutylphenyl)propionaldehyde

CAS Number

51407-46-6

Product Name

2-(4-Isobutylphenyl)propionaldehyde

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanal

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3

InChI Key

DMZVZANOMJGHKO-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=O
  • Potential Fragrance or Flavor Compound

    The presence of the aldehyde functional group (C=O) suggests 2-(4-Isobutylphenyl)propionaldehyde may possess odorous properties. Aldehydes are a common functional group found in many natural and synthetic fragrance and flavor compounds . Research in this area might involve evaluating its odor profile and potential applications in perfumery or flavor science.

  • Synthetic Precursor

    The molecule also possesses an aromatic ring and an alkyl chain. These functional groups are commonly found in various pharmaceuticals and functional materials. 2-(4-Isobutylphenyl)propionaldehyde could potentially serve as a starting material for the synthesis of more complex molecules with desired properties. Further research would be needed to identify its suitability for specific synthetic targets.

2-(4-Isobutylphenyl)propionaldehyde, with the chemical formula C₁₃H₁₈O and CAS number 51407-46-6, is an organic compound characterized by the presence of a propionaldehyde group attached to a phenyl ring that has an isobutyl substituent. This compound is recognized for its unique structure, which includes a branched alkyl chain that contributes to its chemical behavior and potential applications in various fields. Its molecular structure can be represented as follows:

text
CH3 |C6H4 - C - CHO | CH(CH3)2

This compound is often synthesized for use in fragrances, flavorings, and as a potential intermediate in organic synthesis.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under oxidative conditions, it can be converted into carboxylic acids.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.

The compound's reactivity is influenced by the presence of the isobutyl group, which can affect steric hindrance and electronic properties.

Research indicates that 2-(4-Isobutylphenyl)propionaldehyde exhibits some biological activity. It has been noted for its potential toxicity, classified as harmful if swallowed and causing skin irritation . Although specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and analgesic properties. Further studies are necessary to elucidate its full biological profile.

The synthesis of 2-(4-Isobutylphenyl)propionaldehyde typically involves the following methods:

  • Aldol Condensation: This method involves the reaction of isobutylbenzene with propanal in the presence of a base catalyst.
  • Direct Aldehyde Synthesis: A straightforward method involves reacting isobutylbenzene with an appropriate aldehyde under controlled conditions to yield high purity .
  • Hydroformylation: This process can be utilized to convert alkenes into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst.

These methods are designed to maximize yield while minimizing by-products, ensuring high purity of the final product.

2-(4-Isobutylphenyl)propionaldehyde has several applications across different industries:

  • Fragrance Industry: Used as a fragrance component due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

The unique structure allows it to impart specific sensory characteristics desirable in consumer products.

Interaction studies involving 2-(4-Isobutylphenyl)propionaldehyde focus on its reactivity with various biological systems and other chemical compounds. Preliminary studies suggest potential interactions with enzymes or receptors, but comprehensive data on its interactions remain limited. Further research could provide insights into its metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 2-(4-Isobutylphenyl)propionaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-tert-Butylphenyl)propionaldehydeC₁₃H₁₈OMore sterically hindered due to tert-butyl group
2-(4-Methylphenyl)propionaldehydeC₁₃H₁₈OLacks branching; simpler alkyl substituent
2-(4-Ethylphenyl)propionaldehydeC₁₄H₂₀OLonger alkyl chain compared to isobutyl

The uniqueness of 2-(4-Isobutylphenyl)propionaldehyde lies in its branched isobutyl group, which influences both its physical properties and reactivity compared to other similar compounds. This structural feature may enhance its utility in specific applications such as fragrance formulation, where subtle differences in molecular structure can significantly impact sensory characteristics.

XLogP3

3.5

Other CAS

51407-46-6

Dates

Modify: 2023-08-16

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